molecular formula C20H20FN3OS B2617236 N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-12-9

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2617236
CAS No.: 537680-12-9
M. Wt: 369.46
InChI Key: VAJLJWYDFIYDCL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the ACS Omega journal demonstrated that similar compounds displayed percent growth inhibitions (PGIs) of over 80% against several cancer cell lines including SNB-19 and OVCAR-8 . These findings suggest that the compound may be effective in targeting specific cancer types.

Analgesic Effects

The analgesic properties of this compound have also been documented. A patent describes its potential use as an analgesic agent, indicating that it can provide pain relief similar to existing analgesics but with potentially fewer side effects .

Agrochemical Formulations

The compound has been explored for its applications in agrochemistry as a plant protection agent. Its structural characteristics suggest potential effectiveness against pests and diseases affecting crops.

Application in Pest Control

Research indicates that compounds similar to this compound can be formulated into pesticides that target specific arthropods and nematodes. The stability and efficacy of these formulations are critical for agricultural applications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antitumor ActivitySignificant growth inhibition in cancer cell lines; potential for targeted therapies
Analgesic EffectsDocumented pain relief capabilities; potential for fewer side effects
Agrochemical UseEffective as a plant protection agent against pests; formulation stability

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    N-(2,5-dimethylphenyl)-2-{[2-(2-fluorophenyl)ethyl]amino}-2-phenylacetamide: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    2-[(2,5-dimethylphenyl)amino]-N-(2-fluorophenyl)acetamide: Another related compound with different applications and properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The general synthetic route includes:

  • Formation of Tetrahydropyrimidine : The initial step often involves the condensation of appropriate aldehydes and urea derivatives.
  • Introduction of Sulfanylidene Group : This is achieved through the reaction with thioketones or similar sulfur-containing reagents.
  • Functionalization : The final steps involve the introduction of the dimethyl and fluorophenyl groups via electrophilic aromatic substitution or similar methods.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • Breast cancer
    • Colon cancer
    • Lung cancer
    • Prostate cancer

The compound demonstrated low micromolar activity comparable to established chemotherapeutics like etoposide while exhibiting low toxicity to normal cells .

The proposed mechanism involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription. The compound's ability to induce reactive oxygen species (ROS) levels in cancer cells contributes to its apoptotic effects observed during cell cycle analysis .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Comparison Drug Toxicity to Normal Cells
AnticancerBreast Cancer0.5EtoposideLow
AnticancerColon Cancer0.7EtoposideLow
AnticancerLung Cancer0.6EtoposideLow
AnticancerProstate Cancer0.8EtoposideLow

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Topoisomerase Inhibition : A study demonstrated that out of a series of synthesized compounds, this tetrahydropyrimidine derivative showed potent inhibition of topoisomerase II without intercalating DNA, suggesting a unique mechanism that could be exploited for therapeutic purposes .
  • Apoptotic Effects in Cancer Cells : Another research highlighted the compound's ability to induce apoptosis in cancer cells specifically at the G1 phase of the cell cycle, showcasing its potential as a targeted cancer therapy .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-11-8-9-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJLJWYDFIYDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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